molecular formula C19H21N3O2 B10980399 3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid

3-(1H-benzimidazol-2-yl)-4-[(2,3-dimethylphenyl)amino]butanoic acid

Cat. No.: B10980399
M. Wt: 323.4 g/mol
InChI Key: SXWQFCIKBIESTH-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID typically involves multi-step organic reactions. One common method includes:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the butanoic acid side chain: This step involves the alkylation of the benzimidazole core with a suitable butanoic acid derivative.

    Introduction of the dimethylanilino group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2,3-dimethylaniline.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID
  • 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,4-DIMETHYLANILINO)BUTANOIC ACID
  • 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)PENTANOIC ACID

Uniqueness

The uniqueness of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(2,3-DIMETHYLANILINO)BUTANOIC ACID lies in its specific substitution pattern and the presence of both benzimidazole and dimethylanilino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-(2,3-dimethylanilino)butanoic acid

InChI

InChI=1S/C19H21N3O2/c1-12-6-5-9-15(13(12)2)20-11-14(10-18(23)24)19-21-16-7-3-4-8-17(16)22-19/h3-9,14,20H,10-11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

SXWQFCIKBIESTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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